6-Bromo-2-chloroquinazoline
Overview
Description
6-Bromo-2-chloroquinazoline is a heterocyclic compound with the molecular formula C8H4BrClN2 and a molecular weight of 243.49 g/mol . This compound has gained significant interest in various fields of research and industry due to its unique physical and chemical properties. It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings, which is known for its broad spectrum of biological activities .
Biochemical Analysis
Biochemical Properties
6-Bromo-2-chloroquinazoline plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with various kinases, which are enzymes that catalyze the transfer of phosphate groups from high-energy donor molecules, such as ATP, to specific substrates. This interaction can lead to the modulation of signaling pathways that are crucial for cell growth and differentiation. The compound’s ability to inhibit kinases makes it a valuable tool in studying signal transduction and cellular communication .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit the proliferation of cancer cells by targeting specific kinases involved in cell cycle regulation. Additionally, this compound can induce apoptosis, or programmed cell death, in certain cell types, making it a potential candidate for anticancer therapies .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can bind to the ATP-binding site of kinases, thereby inhibiting their activity. This inhibition can lead to a cascade of downstream effects, including the suppression of oncogenic signaling pathways and the induction of cell cycle arrest. Furthermore, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of kinase activity and persistent changes in cellular function. These temporal effects are crucial for understanding the compound’s potential therapeutic applications and its long-term impact on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit target kinases without causing significant toxicity. At higher doses, this compound can induce adverse effects, including hepatotoxicity and nephrotoxicity. These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications to minimize toxicity while maximizing efficacy .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes involved in drug metabolism. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive metabolites. These metabolites can further interact with cellular components, potentially leading to cytotoxic effects. Understanding the metabolic pathways of this compound is essential for predicting its pharmacokinetics and potential drug-drug interactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with specific transporters and binding proteins, which facilitate its uptake and distribution. Additionally, this compound can accumulate in certain cellular compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, this compound can localize to the nucleus, where it interacts with nuclear proteins and modulates gene expression. This subcellular localization is essential for understanding the precise mechanisms through which the compound exerts its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Bromo-2-chloroquinazoline can be synthesized through the reaction of 6-bromoquinazolin-2-ol with phosphorus oxychloride (POCl3). The reaction involves refluxing a solution of 6-bromoquinazolin-2-ol in POCl3 at 110°C for 5 hours. After the reaction is complete, the mixture is cooled, and the excess POCl3 is removed under reduced pressure. The residue is then added dropwise to ice water, resulting in the formation of this compound as a yellow solid .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis process described above can be scaled up for industrial production. The use of POCl3 and controlled reaction conditions ensures a high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-chloroquinazoline undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of bromine and chlorine atoms.
Oxidation and Reduction Reactions: The quinazoline ring can undergo oxidation and reduction under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions typically occur under mild to moderate conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a quinazoline derivative with an amino group replacing the halogen atom .
Scientific Research Applications
6-Bromo-2-chloroquinazoline has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Bromo-2-chloroquinazoline involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, quinazoline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The exact molecular targets and pathways may vary depending on the specific application and derivative used.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-4-chloroquinoline
- 6-Bromo-8-chloroquinoline
- 5-Bromo-2-chloroquinoline
- 4-Bromo-6-chloroquinoline
- 7-Bromo-2-chloroquinoline
- 8-Bromo-2-chloroquinoline
Uniqueness
6-Bromo-2-chloroquinazoline is unique due to its specific substitution pattern on the quinazoline ring, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity .
Properties
IUPAC Name |
6-bromo-2-chloroquinazoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN2/c9-6-1-2-7-5(3-6)4-11-8(10)12-7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYQBZJFZEZEXFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NC=C2C=C1Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80591582 | |
Record name | 6-Bromo-2-chloroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80591582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
882672-05-1 | |
Record name | 6-Bromo-2-chloroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80591582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Bromo-2-chloroquinazoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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